tert-butyl fluoride physical and chemical properties
tert-butyl fluoride physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Fluoride
Introduction
Tert-butyl fluoride (2-fluoro-2-methylpropane) is a fluorinated alkane that serves as a significant model compound in the study of organic reaction mechanisms, particularly nucleophilic substitution reactions.[1] Its unique structure, featuring a tertiary carbon bonded to a highly electronegative fluorine atom, imparts distinct physical and chemical properties that are of considerable interest to researchers in organic chemistry and drug development.[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of tert-butyl fluoride, detailed experimental protocols, and visualizations of its primary reaction pathway and synthetic workflow.
Physical and Chemical Properties
The physical and chemical data for tert-butyl fluoride are summarized below.
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | 2-fluoro-2-methylpropane | [2][3][4] |
| Synonyms | t-butyl fluoride, 2-methyl-2-fluoropropane | [3][5] |
| CAS Number | 353-61-7 | [1][2][3][4][5][6] |
| Molecular Formula | C₄H₉F | [2][3][4][5][6][7] |
| Molecular Weight | 76.11 g/mol | [1][7] |
| Appearance | Colorless liquid | [2] |
| Odor | Faint, sweet, ether-like | [2] |
Physical Properties
| Property | Value | Reference |
| Density | 0.76 g/cm³ | [3] |
| Boiling Point | 12 °C to 28.40 °C | [2][7] |
| Melting Point | -77 °C | [7] |
| Vapor Pressure | 708 mmHg at 25°C | [3] |
| Refractive Index | 1.324 to 1.335 | [3][7] |
| Dipole Moment | 1.96 D | [7] |
| Solubility | Insoluble in water; soluble in organic solvents | [2] |
Spectroscopic Data
| Technique | Key Features and Observations | Reference |
| Mass Spectrometry (MS) | Electron impact (EI) ionization leads to a molecular ion (M⁺·). A major peak is expected at m/z 57, corresponding to the highly stable tert-butyl cation, [C(CH₃)₃]⁺, formed by the loss of a fluorine radical. | [1] |
| Infrared (IR) Spectroscopy | The C-F stretching vibration is a key feature, providing a direct measure of the C-F bond strength. The spectrum also shows vibrations for the methyl group C-H stretches and C-C skeletal vibrations. | [1] |
| ¹⁹F NMR Spectroscopy | The chemical shift is influenced by the electronic environment of the fluorine atom. Studies have used ¹⁹F NMR to calculate shielding and understand the contribution of molecular orbitals. | [8][9] |
Chemical Properties and Reactivity
Nucleophilic Substitution Reactions (Sₙ1)
Tertiary alkyl halides like tert-butyl fluoride predominantly undergo nucleophilic substitution via the Sₙ1 mechanism.[1] This is due to the high stability of the tertiary carbocation intermediate that forms upon the departure of the leaving group.[1] Although the carbon-fluorine bond is the strongest among the carbon-halogen bonds, making fluoride a poor leaving group, the stability of the tert-butyl carbocation facilitates the Sₙ1 reaction.[1] Solvent polarity plays a crucial role, with polar solvents stabilizing the carbocation intermediate and accelerating the reaction rate.[1] The solvolysis of tert-butyl fluoride has been a subject of intense study to understand transition states and solvent participation.[1]
Caption: Sₙ1 reaction pathway of tert-butyl fluoride.
Elimination Reactions (E2)
While Sₙ1 is dominant, tert-butyl fluoride can undergo E2 elimination reactions in the presence of a strong, sterically hindered base, such as potassium tert-butoxide.[1] The high electronegativity of fluorine increases the acidity of the β-hydrogens, which can favor elimination under appropriate conditions.[1] However, the strength of the C-F bond can make elimination a challenging process.[1]
Stability
The C-F bond in tert-butyl fluoride is strong, contributing to the molecule's overall stability under normal conditions.[1] However, like many fluorinated compounds, its persistence in the environment is a consideration in its application.[2]
Experimental Protocols
Synthesis of tert-Butyl Fluoride
A common laboratory-scale synthesis involves the nucleophilic substitution of a tert-butyl halide (e.g., tert-butyl chloride or bromide) with a fluoride source.[1]
Methodology:
-
Reactants : tert-Butyl chloride or tert-butyl bromide is used as the starting material. The fluoride source can be potassium fluoride (KF) or silver fluoride (AgF).[1] Tetrabutylammonium fluoride (TBAF) is another effective, soluble source of fluoride ions.[1][10]
-
Solvent : The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The solvent's role is to solubilize the reactants and stabilize the carbocation intermediate formed in the Sₙ1 pathway.[1]
-
Procedure :
-
The chosen tert-butyl halide and fluoride source are dissolved in the polar aprotic solvent in a reaction vessel equipped with a reflux condenser and magnetic stirrer.
-
The mixture is heated to facilitate the substitution reaction. The reaction temperature and time will depend on the specific reactants and solvent used.
-
The progress of the reaction can be monitored using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or NMR spectroscopy.[1]
-
-
Work-up :
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The product is typically extracted from the reaction mixture using an organic solvent.
-
The organic layer is washed to remove any remaining salts or impurities.
-
Caption: Experimental workflow for synthesis and purification.
Purification
Purification of the crude product is essential to remove unreacted starting materials, solvent, and byproducts.
Methodology:
-
Fractional Distillation : Due to its low boiling point and high volatility, fractional distillation is the primary method for purifying tert-butyl fluoride.[1][2]
-
Inert Atmosphere : The distillation should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and minimize moisture, which can affect purity.[1]
-
Purity Analysis : The purity of the final product is typically confirmed by GC-MS or NMR spectroscopy to ensure the absence of acidic impurities and moisture.[1]
Safety and Handling
Tert-butyl fluoride is a flammable liquid and vapor.[11] It is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.[11][12]
-
Handling : Work in a well-ventilated area or under a fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Keep away from heat, sparks, and open flames.[11]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]
-
Disposal : Dispose of contents and container to an approved waste disposal plant.[12]
Hazardous combustion products can include carbon oxides (CO, CO₂), hydrogen fluoride (HF), and fluorine.[12]
References
- 1. tert-Butyl fluoride | 353-61-7 | Benchchem [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemnet.com [chemnet.com]
- 4. pschemicals.com [pschemicals.com]
- 5. Page loading... [wap.guidechem.com]
- 6. TERT-BUTYL FLUORIDE CAS#: 353-61-7 [m.chemicalbook.com]
- 7. tert-butyl fluoride [stenutz.eu]
- 8. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
